molecular formula C10H7F6IO2 B14018892 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene

2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene

Cat. No.: B14018892
M. Wt: 400.06 g/mol
InChI Key: JFTJORVMSXLILF-UHFFFAOYSA-N
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Description

2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is a complex organic compound characterized by the presence of iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene typically involves multiple steps, starting with the iodination of a suitable benzene derivative. The introduction of the methoxymethoxy group can be achieved through a reaction with methoxymethyl chloride in the presence of a base. The trifluoromethyl groups are usually introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired effects in medicinal and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1,1,1-trifluoroethane
  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 1,1,1-Trifluoro-2-iodoethane

Uniqueness

2-Iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)-benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the benzene ring makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H7F6IO2

Molecular Weight

400.06 g/mol

IUPAC Name

2-iodo-1-(methoxymethoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H7F6IO2/c1-18-4-19-7-3-5(9(11,12)13)2-6(8(7)17)10(14,15)16/h2-3H,4H2,1H3

InChI Key

JFTJORVMSXLILF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1I)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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